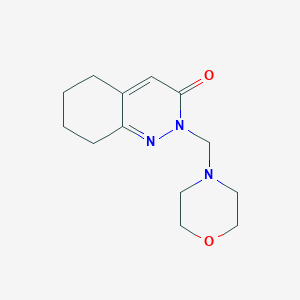

![molecular formula C19H17NO5 B12160550 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12160550.png)

2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-メトキシ-4,6,6-トリメチル-6H-ピラノ[3,2-c]ピリド[3,2,1-ij]キノリン-8,9,11(10H)-トリオンは、ピラノキノロン類に属する複雑な有機化合物です。この化合物は、ピラン環がキノリンおよびピリジン部分に縮合した独特の縮合環構造を特徴としています。

製法

合成経路および反応条件

2-メトキシ-4,6,6-トリメチル-6H-ピラノ[3,2-c]ピリド[3,2,1-ij]キノリン-8,9,11(10H)-トリオンの合成は、通常、容易に入手可能な前駆体から出発する複数段階の反応を伴います。一般的な合成経路の1つは、4-ヒドロキシ-2(1H)-キノロン類と適切なアルデヒドまたはケトンを酸性条件下で環化縮合させることを含みます。 反応は、フリーデル・クラフツ型アルキル化、環化、および酸化を含む一連の段階を経て、目的のピラノキノロン構造を形成します .

工業生産方法

この化合物の工業生産には、同様の合成経路が用いられますが、大規模生産向けに最適化されています。これには、連続フロー反応器の使用、触媒のハイスループットスクリーニング、反応条件の最適化が含まれ、収率と純度を最大化します。 無溶媒反応や再生可能な触媒など、グリーンケミストリーの原則の適用も、プロセスをより持続可能にするために検討されています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with appropriate aldehydes or ketones under acidic conditions. The reaction proceeds through a series of steps including Friedel-Crafts-type alkylation, cyclization, and oxidation to form the desired pyranoquinolone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

化学反応の分析

反応の種類

2-メトキシ-4,6,6-トリメチル-6H-ピラノ[3,2-c]ピリド[3,2,1-ij]キノリン-8,9,11(10H)-トリオンは、以下を含むさまざまな種類の化学反応を起こします。

酸化: この化合物は、酸化されてキノン誘導体を形成することができます。

還元: 還元反応により、この化合物は対応するヒドロキノン型に変換できます。

一般的な試薬と条件

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求電子剤および求核剤などがあります。 反応は通常、選択性と収率を確保するために、制御された温度とpH条件下で行われます .

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな置換ピラノキノロン類、キノン誘導体、およびヒドロキノン誘導体などがあります。 これらの生成物は、さまざまな生物活性を示し、特定の用途に合わせてさらに修飾することができます .

科学研究への応用

2-メトキシ-4,6,6-トリメチル-6H-ピラノ[3,2-c]ピリド[3,2,1-ij]キノリン-8,9,11(10H)-トリオンは、以下を含む幅広い科学研究への応用を有しています。

化学: より複雑な分子の合成のためのビルディングブロックとして、および配位化学における配位子として使用されます。

生物学: 抗癌、抗菌、抗マラリア、抗炎症、および抗真菌特性など、さまざまな生物活性を示します

科学的研究の応用

2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Exhibits various biological activities such as anticancer, antibacterial, antimalarial, anti-inflammatory, and antifungal properties

Medicine: Potential therapeutic agent for the treatment of cancer, bacterial infections, malaria, and inflammatory diseases

Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings and drug delivery systems

作用機序

2-メトキシ-4,6,6-トリメチル-6H-ピラノ[3,2-c]ピリド[3,2,1-ij]キノリン-8,9,11(10H)-トリオンの作用機序は、さまざまな分子標的および経路との相互作用を伴います。この化合物は、トポイソメラーゼやキナーゼなど、細胞増殖に関与する酵素を阻害することができ、癌細胞における細胞周期停止とアポトーシスを引き起こします。 また、プロ炎症性サイトカインと活性酸素種の産生を阻害することで、免疫応答を調節することもできます .

類似の化合物との比較

類似の化合物

類似の化合物には、ピラノキノロン類やフロキノロン類など、以下のようなものがあります。

- ピラノ[3,2-c]キノロン

- フロ[3,2-c]キノロン

- 4-ヒドロキシ-2-キノロン類

独自性

2-メトキシ-4,6,6-トリメチル-6H-ピラノ[3,2-c]ピリド[3,2,1-ij]キノリン-8,9,11(10H)-トリオンを際立たせているのは、独特の縮合環構造と、多様な化学修飾を可能にする複数の官能基の存在です。

類似化合物との比較

Similar Compounds

Similar compounds include other pyranoquinolones and furoquinolones, such as:

- Pyrano[3,2-c]quinolone

- Furo[3,2-c]quinolone

- 4-hydroxy-2-quinolones

Uniqueness

What sets 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione apart is its unique fused ring structure and the presence of multiple functional groups that allow for diverse chemical modifications.

特性

分子式 |

C19H17NO5 |

|---|---|

分子量 |

339.3 g/mol |

IUPAC名 |

15-methoxy-10,10,12-trimethyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),11,13,15-pentaene-4,6,8-trione |

InChI |

InChI=1S/C19H17NO5/c1-9-8-19(2,3)20-16-11(9)5-10(24-4)6-12(16)17-15(18(20)23)13(21)7-14(22)25-17/h5-6,8H,7H2,1-4H3 |

InChIキー |

GSFDNVPZYLPNJC-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(N2C3=C(C=C(C=C13)OC)C4=C(C2=O)C(=O)CC(=O)O4)(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160476.png)

![1-{[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}piperidine-4-carboxylic acid](/img/structure/B12160491.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12160522.png)

![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12160528.png)

![6-(2-methoxyphenyl)-2-[(3-phenylpyrrolidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12160531.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B12160538.png)

![4-({2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B12160555.png)

![N-(2,6-difluorobenzyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12160560.png)

![3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B12160571.png)